1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol
Description
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
LXTXBKFIDKFRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)SC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to specific targets. The methylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share key structural features with 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol, enabling comparative analysis of substituent effects and functional group contributions:
1-(4-Methylphenyl)-1-cyclopropyl ethanol (CAS: 33446-27-4)
- Structural Differences : The phenyl substituent is para-methyl (-Me) instead of para-methylthio (-SMe).
- Absence of sulfur eliminates possible metabolic pathways involving sulfoxidation or glutathione conjugation, which are common for thioether-containing compounds .
- Applications : Used in synthetic intermediates; discontinuation of commercial availability (CymitQuimica) suggests niche utility .
1-[4-(Methylthio)phenyl]propan-2-ol (Metabolite of 4-MTA)
- Structural Differences : Lacks the cyclopropane ring; alcohol is at the secondary (propan-2-ol) position.
- The primary alcohol in the target compound may exhibit different hydrogen-bonding capacity compared to the secondary alcohol in this metabolite .
- Biological Relevance : This metabolite undergoes glucuronidation/sulfation, suggesting that the target compound’s methylthio group could similarly influence phase II metabolism .
1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (CAS: 1443354-38-8)
- Structural Differences: Substituent is meta-dimethylamino (-NMe₂) instead of para-methylthio.
- Key Implications: The dimethylamino group is strongly electron-donating, increasing aromatic ring electron density and solubility in acidic conditions (via protonation). Meta-substitution may alter steric interactions in binding pockets compared to para-substituted analogs .
rel-1-((1S,3S)-3-Iodo-1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl)ethan-1-one
- Structural Differences : Ketone instead of alcohol; additional iodine and methoxy (-OMe) substituents.
- Key Implications :
- The ketone functional group enables nucleophilic additions (e.g., Grignard reactions), whereas the alcohol in the target compound may participate in esterification or oxidation.
- Iodine’s steric bulk and polarizability could modulate crystal packing or halogen-bonding interactions in solid-state applications .
Research Implications and Gaps
- Synthetic Challenges: Introducing the methylthio group to the cyclopropane-ethanol scaffold may require specialized reagents (e.g., thiolation agents like Lawesson’s reagent) or protective strategies to avoid sulfur oxidation.
- Property Predictions : The methylthio group likely increases molecular weight (vs. -Me) and lipophilicity (logP), which could enhance membrane permeability in drug design.
- Data Limitations : Experimental data on melting points, solubility, or biological activity for the target compound are absent in the provided evidence. Further studies are needed to validate hypotheses derived from analog comparisons.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol, and what are their methodological advantages?
- Grignard Reaction : Reacting a substituted cyclopropane magnesium bromide with acetaldehyde in anhydrous ether yields the alcohol via nucleophilic addition. This method offers high regioselectivity and scalability for gram-scale synthesis .
- Cyclopropanation : Transition-metal-catalyzed cyclopropanation of styrene derivatives (e.g., 4-(methylthio)styrene) with diazo compounds, followed by hydroxylation, is a modular approach. Iron phthalocyanine (FePC) catalysts enable regioselective cyclopropanation under mild conditions (room temperature, 6–24 h) .
- Ketone Reduction : Reduction of the corresponding ketone (e.g., 1-(4-(methylthio)phenyl)cyclopropyl ethanone) using NaBH₄ or biocatalysts like Daucus carota cells provides enantiomerically pure products. Biocatalysis avoids harsh reagents and achieves >90% enantiomeric excess (ee) in aqueous media .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the cyclopropyl ring (δ 0.8–1.5 ppm for protons; δ 10–25 ppm for carbons), methylthio group (δ 2.4–2.5 ppm for S–CH₃), and alcohol moiety (δ 4.7–5.0 ppm for –OH) .
- GC-MS : Quantify purity and identify byproducts (e.g., anti-Markovnikov adducts) using splitless injection and electron ionization .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to validate biocatalytic ee .
Advanced Research Questions
Q. How can researchers address contradictory data on regioselectivity during cyclopropanation?
- Catalyst Screening : FePC catalysts favor Markovnikov addition (yielding secondary alcohols), while Rh₂(OAc)₄ may shift selectivity. Conflicting reports arise from catalyst loading (e.g., 0.25 mol% FePC vs. 1 mol% Rh) or solvent polarity (ethanol vs. dichloromethane) .
- Kinetic Studies : Monitor reaction progress via TLC/GC to identify intermediate formation. For example, anti-Markovnikov products may dominate at shorter reaction times (<6 h) due to steric hindrance .
- Computational Modeling : DFT calculations can predict transition-state geometries and rationalize regioselectivity trends based on substituent electronic effects (e.g., electron-donating –SMe groups) .
Q. What strategies optimize enantiomeric excess in biocatalytic synthesis?
- Substrate Engineering : Modify the ketone precursor’s steric bulk (e.g., cyclopropyl vs. phenyl groups) to enhance enzyme-substrate compatibility. Daucus carota cells show higher ee with bulky substrates due to active-site constraints .
- Co-Solvent Systems : Add 10–20% DMSO or glycerol to aqueous media to improve substrate solubility without denaturing biocatalysts .
- Immobilization : Encapsulate cells in alginate beads to enhance stability and reusability over multiple reaction cycles (retaining >80% activity after 5 cycles) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized Assays : Discrepancies in antimicrobial IC₅₀ values (e.g., 5 µM vs. 50 µM) may stem from variations in microbial strains or culture conditions. Use CLSI/M07-A11 guidelines for consistency .
- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., oxidized sulfoxide derivatives) that may confound activity measurements .
- SAR Studies : Systematically modify substituents (e.g., replacing –SMe with –SO₂Me) to isolate structural determinants of activity. For example, –SMe enhances membrane permeability in Gram-negative bacteria .
Methodological Recommendations
- Contradiction Analysis : Replicate conflicting studies using identical reagents (e.g., same FePC batch) and characterize intermediates via in situ IR to identify divergent pathways .
- Environmental Impact Mitigation : Replace ethanol with cyclopentyl methyl ether (CPME) in Grignard reactions to reduce waste toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
